5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
5-[(2-bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5/c1-14(2)19-12(16)10(13(17)20-14)6-8-4-5-9(18-3)7-11(8)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWOEURAFSBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)Br)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The carbonyl groups in the dioxane-dione moiety can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products
Substitution Reactions: Yield substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Produce aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Result in alcohols or ethers from the reduction of carbonyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant antimicrobial properties. The presence of bromine and methoxy groups in the phenyl ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives with such substituents can achieve minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against various pathogens like Klebsiella pneumoniae and Escherichia coli .
Antifungal Properties
The compound has also demonstrated promising antifungal activity. It has been tested against fungi such as Fusarium oxysporum and Botrytis cinerea, showing better efficacy than some commercial fungicides . The structural features of the compound contribute to its ability to disrupt fungal cell membranes or inhibit vital enzymatic processes.
Potential Anti-cancer Applications
Preliminary studies suggest that similar compounds may possess anti-cancer properties by inducing apoptosis in cancer cells. The β-keto-enol pharmacophore present in the structure is often linked to biological activity against cancerous cells . Further investigations are warranted to elucidate the precise mechanisms and therapeutic potential.
Fungicides
Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, contributing to sustainable agricultural practices .
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant growth responses can be beneficial in enhancing crop yields and improving resistance to environmental stresses .
Polymer Chemistry
The unique dioxane structure allows for potential applications in polymer chemistry. Compounds like this compound can serve as monomers or cross-linking agents in the synthesis of novel polymers with tailored properties for specific applications .
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors .
Summary Table of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial & Antifungal Agents | Effective against various pathogens |
| Potential Anti-cancer Agent | Induces apoptosis in cancer cells | |
| Agricultural Applications | Fungicides | Alternative to conventional fungicides |
| Plant Growth Regulators | Enhances crop yields | |
| Materials Science | Polymer Chemistry | Monomers for novel polymers |
| Coatings & Adhesives | Durable and resistant formulations |
Mechanism of Action
The mechanism by which 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Pathways: It may influence various biological pathways, including those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
5-[(4-Bromo-2,5-dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 133400-93-8)
- Structural Differences : Additional methoxy group at position 5 of the phenyl ring.
- Impact : Enhanced electron-donating effects may alter reactivity in cycloaddition or nucleophilic substitution reactions compared to the 2-bromo-4-methoxy derivative.
- Synthesis : Prepared via condensation of 4-bromo-2,5-dimethoxyaniline with Meldrum’s acid derivatives under acidic conditions .
5-[(2-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 187278-04-2)
- Structural Differences: Replaces the methoxy group with an amino group, creating an anilino-methylene linkage.
- This derivative is noted for applications in drug discovery due to its unique solubility and stability profile .
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Core Modifications in Dioxane-Dione Derivatives
5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione
- Structural Differences : Fluorine atom and benzoyl group replace the bromo-methoxyphenyl substituent.
- Impact : Fluorination enhances metabolic stability and lipophilicity, making this derivative suitable for pharmaceutical applications .
5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Structural Differences : Furan ring replaces the aromatic bromo-methoxy system.
- Impact : The electron-rich furan promotes participation in Diels-Alder reactions, diverging from the electrophilic aromatic substitution pathways favored by brominated analogs .
Biological Activity
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound with notable biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHBrO
- Molecular Weight : 341.15 g/mol
- IUPAC Name : this compound
The presence of a bromine atom on the aromatic ring enhances the compound's reactivity and potential biological activity compared to its halogen analogs (chlorine, fluorine, iodine) due to its size and electron-withdrawing properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance:
- Mechanism : The compound may interact with targets involved in cell cycle regulation and apoptosis pathways.
- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Activity Spectrum : It demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and inhibition of protein synthesis.
Summary of Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with specific cellular receptors can lead to altered signaling pathways that promote cell death.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 5-[(2-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Moderate anticancer activity |
| 5-[(2-Fluoro-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Lower antimicrobial efficacy |
| 5-[(2-Iodo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Enhanced reactivity but less selective |
Q & A
Basic: What are the optimal synthetic routes for preparing 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?
Methodological Answer :
The compound is synthesized via Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and a substituted aromatic aldehyde (e.g., 2-bromo-4-methoxybenzaldehyde). A green synthesis approach uses solvent-free conditions or ethanol as a solvent, with catalytic piperidine or ammonium acetate at 80–100°C for 2–4 hours . Crystallization from ethanol or methanol yields pure product. Key parameters include stoichiometric control (1:1 molar ratio of Meldrum’s acid to aldehyde) and inert atmosphere to prevent side reactions.
Basic: How is crystallographic characterization performed for this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in ethanol. Data collection uses MoKα radiation (λ = 0.71073 Å) with a CCD detector. For example, related derivatives crystallize in monoclinic systems (space group P1 or P2₁/c) with unit cell parameters a ≈ 6.2–7.3 Å, b ≈ 7.3–12.5 Å, and c ≈ 13.8–19.5 Å . Refinement via SHELXL achieves R values < 0.06. Hydrogen atoms are resolved using constrained or independent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
